Sodium 2-formylbenzenesulfonate

Catalog No.
S799495
CAS No.
1008-72-6
M.F
C7H6NaO4S+
M. Wt
209.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-formylbenzenesulfonate

CAS Number

1008-72-6

Product Name

Sodium 2-formylbenzenesulfonate

IUPAC Name

sodium;2-formylbenzenesulfonate

Molecular Formula

C7H6NaO4S+

Molecular Weight

209.18 g/mol

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1

InChI Key

ADPUQRRLAAPXGT-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Precursor for Dye Synthesis:

  • One potential application of sodium 2-formylbenzenesulfonate is as a precursor for the synthesis of dyes. Researchers have explored its ability to be transformed into stable and non-toxic dyes by fungal strains, particularly those capable of converting both phenolic and non-phenolic precursors. This research suggests its potential contribution to the development of environmentally friendly dyes [].

Organic Chemistry Research:

  • Due to its functional groups, sodium 2-formylbenzenesulfonate possesses characteristics that might be relevant in various organic chemistry research endeavors. However, specific documented examples of its use in this field are currently limited.

Other Potential Applications:

  • The unique chemical properties of sodium 2-formylbenzenesulfonate may hold promise for other scientific research applications beyond the areas mentioned above. However, further exploration and research are necessary to fully understand its potential in these areas.

Sodium 2-Formylbenzenesulfonate is a white to slightly yellow crystalline solid []. It is the sodium salt of 2-formylbenzenesulfonic acid. This compound finds application as a precursor in research related to dye production and organic synthesis [, ].


Molecular Structure Analysis

The key feature of Sodium 2-Formylbenzenesulfonate's structure is the benzene ring (C6H6) with a formyl group (CHO) attached at the second position and a sulfonate group (SO3Na) attached at the other end of the ring. The sodium cation (Na+) balances the negative charge of the sulfonate group [].


Chemical Reactions Analysis

While the specific synthesis of Sodium 2-Formylbenzenesulfonate is not readily available in scientific literature, research describes its application in other reactions:

  • Precursor for dye production: Studies have explored the ability of fungal strains to transform Sodium 2-Formylbenzenesulfonate into stable and non-toxic dyes []. However, the detailed chemical reactions involved are not publicly available.
  • Reaction with chitosan: Sodium 2-Formylbenzenesulfonate reacts with chitosan (a sugar polymer) in the presence of sodium cyanoborohydride to yield N-benzyl derivatives []. The reaction can be represented as:

NaO3S-C6H4-CHO + H2N-(glycosyl)n-OH + NaBH3CN -> NaO3S-C6H4-CH2-N(glycosyl)n-OH + Na + BH3 + H2O []


Physical And Chemical Properties Analysis

  • Solubility: The presence of the sulfonate group suggests high water solubility [].
  • Stability: The aromatic ring structure and the strong sulfonate group suggest reasonable chemical stability [].

Physical Description

DryPowder; PelletsLargeCrystals

UNII

LH8XH59068

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 52 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1008-72-6

General Manufacturing Information

All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Synthetic dye and pigment manufacturing
Benzenesulfonic acid, 2-formyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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